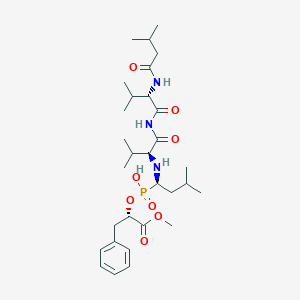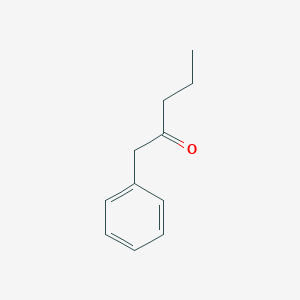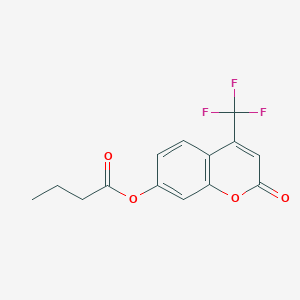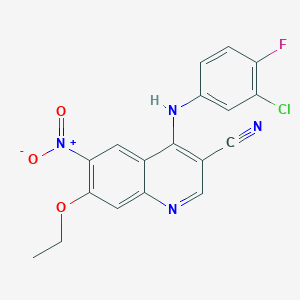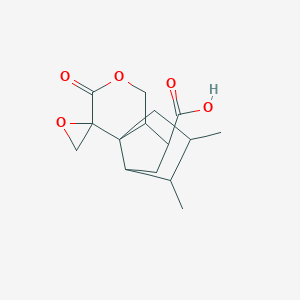
Tetrahydropentalenolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydropentalenolactone (THP) is a natural product that has gained significant attention from the scientific community due to its unique structure and potential therapeutic applications. THP belongs to the family of sesquiterpenes and is derived from the plant Tanacetum parthenium.
Mécanisme D'action
Tetrahydropentalenolactone exerts its biological effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammation. Tetrahydropentalenolactone also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Tetrahydropentalenolactone has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Effets Biochimiques Et Physiologiques
Tetrahydropentalenolactone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. Tetrahydropentalenolactone has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, Tetrahydropentalenolactone has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Tetrahydropentalenolactone in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Tetrahydropentalenolactone is also relatively easy to synthesize, which makes it more accessible to researchers. However, one of the limitations of using Tetrahydropentalenolactone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for Tetrahydropentalenolactone research. One area of interest is the potential use of Tetrahydropentalenolactone in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel synthetic analogs of Tetrahydropentalenolactone with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of Tetrahydropentalenolactone in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, Tetrahydropentalenolactone is a natural product with a unique structure and potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, and has been investigated for its potential use in the treatment of neurological disorders. Tetrahydropentalenolactone is relatively easy to synthesize, but its low solubility in water can make it difficult to administer in vivo. Further research is needed to fully explore the potential of Tetrahydropentalenolactone and its analogs in the treatment of various diseases.
Méthodes De Synthèse
Tetrahydropentalenolactone can be synthesized from the plant Tanacetum parthenium through a series of chemical reactions. The plant is first extracted with organic solvents, and the resulting crude extract is then purified using column chromatography. The purified extract is then subjected to acid hydrolysis, which yields Tetrahydropentalenolactone.
Applications De Recherche Scientifique
Tetrahydropentalenolactone has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Tetrahydropentalenolactone has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
156900-92-4 |
|---|---|
Nom du produit |
Tetrahydropentalenolactone |
Formule moléculaire |
C15H20O5 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
7,8-dimethyl-2-oxospiro[4,4a,5,6,6a,7,8,9-octahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H20O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h7-11H,3-6H2,1-2H3,(H,16,17) |
Clé InChI |
HXNTZKHPSFBXPN-UHFFFAOYSA-N |
SMILES |
CC1CC23C(C1C)CC(C2COC(=O)C34CO4)C(=O)O |
SMILES canonique |
CC1CC23C(C1C)CC(C2COC(=O)C34CO4)C(=O)O |
Synonymes |
tetrahydropentalenolactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



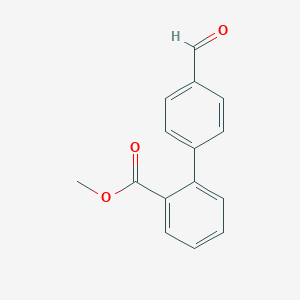
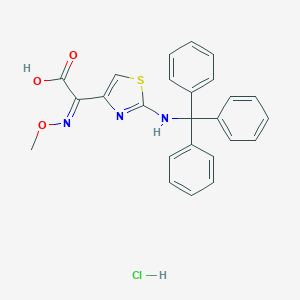
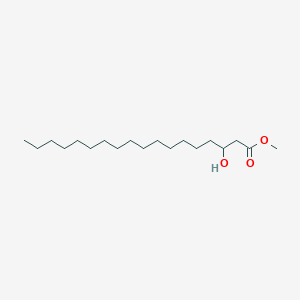
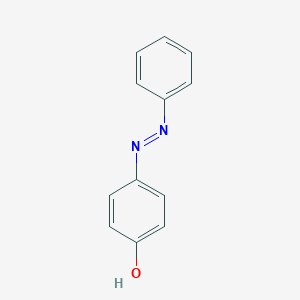
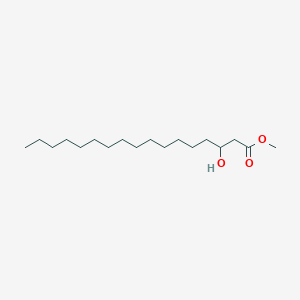
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
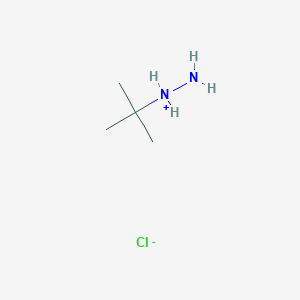
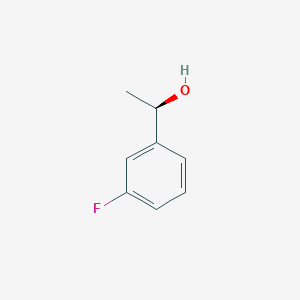
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
